Field: Organic Chemistry
Application: Chlorobis(ethylene)iridium(I) Dimer is used in C-H bond activation reactions.
Method: The specific method of application or experimental procedure would depend on the particular reaction being carried out. Generally, the compound would be used as a catalyst in a reaction involving a C-H bond.
Results: The results would also depend on the specific reaction.
Application: Chlorobis(ethylene)iridium(I) Dimer is used as a catalyst for the dimerization of ethylene to 1-butene.
Method: The compound is used as a catalyst in reactions involving the dimerization of ethylene.
Field: Catalysis
Application: Chlorobis(ethylene)iridium(I) Dimer is used in the preparation of homogeneous catalysts.
Method: The compound is used as a precursor to prepare various homogeneous catalysts.
Chlorobis(ethylene)iridium(I) dimer is an organometallic compound with the molecular formula . This compound features two iridium atoms coordinated to two chloride ligands and four ethylene ligands. It typically appears as a yellow, air-sensitive solid and is notable for its role as a precursor in the synthesis of various iridium-based catalysts and complexes. The ethylene ligands in this compound are relatively labile, allowing for easy substitution by other ligands, which is a characteristic feature of many organometallic compounds involving transition metals like iridium .
Additionally, it can undergo reactions typical of iridium complexes, including C-H bond activation and carbonylation processes .
The synthesis of chlorobis(ethylene)iridium(I) dimer typically involves the reaction of iridium trichloride with ethylene under specific conditions. A common method includes:
This method highlights the importance of controlled conditions to ensure successful synthesis and minimize side reactions .
Chlorobis(ethylene)iridium(I) dimer finds applications primarily in catalysis. It serves as a catalyst precursor for various organic transformations, including:
Moreover, it is utilized in research settings for developing new catalytic systems and exploring organometallic chemistry .
Interaction studies involving chlorobis(ethylene)iridium(I) dimer focus on its reactivity with various ligands and substrates. These studies typically examine how the compound interacts with nucleophiles and other reactive species under different conditions. The findings reveal that due to its labile ethylene ligands, this dimer can readily participate in ligand exchange reactions, which is crucial for its catalytic activity .
Chlorobis(ethylene)iridium(I) dimer shares similarities with other organometallic compounds, particularly those containing iridium or rhodium. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Chlorobis(cyclooctene)iridium dimer | Air-sensitive; used as a precursor for catalysts | |
| Chlorobis(ethylene)rhodium(I) dimer | Red-orange solid; soluble in nonpolar solvents | |
| Iridium(III) chloride | Common starting material for iridium complexes |
Uniqueness: Chlorobis(ethylene)iridium(I) dimer is particularly unique due to its specific ligand arrangement and reactivity patterns compared to related compounds. Its ability to undergo rapid ligand exchange makes it especially useful in catalytic applications where flexibility is required .
Chlorobis(ethylene)iridium(I) dimer, with the molecular formula C8H16Cl2Ir2 and a molecular weight of 567.55 g/mol, represents an important organometallic complex in iridium chemistry [1] [2]. This dimeric compound features two iridium(I) centers connected by bridging chloride ligands, with each metal center coordinated to two ethylene ligands [3]. The synthesis of this compound can be achieved through various methodologies, each offering distinct advantages depending on the desired purity, yield, and available starting materials [4].
The direct coordination of ethylene to iridium centers represents one of the primary synthetic routes for preparing chlorobis(ethylene)iridium(I) dimer [5]. This approach typically involves the reaction of iridium precursors with ethylene gas under controlled conditions [6]. A common synthetic procedure involves treating iridium chloride compounds with ethylene in appropriate solvents, allowing for the direct coordination of the alkene to the metal center [7].
One established method involves bubbling ethylene through a solution of iridium chloride precursors in a suitable solvent system, often consisting of alcohols such as methanol or 2-propanol mixed with water [8]. The reaction proceeds with the displacement of other coordinating ligands by ethylene, resulting in the formation of the desired dimeric complex [9]. This direct coordination approach is particularly valuable when high purity of the final product is required, as it minimizes the formation of side products that might be difficult to separate [10].
The reaction conditions, including temperature, pressure, and reaction time, significantly influence the yield and purity of the chlorobis(ethylene)iridium(I) dimer obtained through direct coordination methods [11]. Typically, these reactions are conducted at room temperature or under mild heating, with reaction times ranging from several hours to days depending on the specific protocol employed [12].
An alternative synthetic pathway to chlorobis(ethylene)iridium(I) dimer involves the reduction of iridium(III) precursors in the presence of ethylene [13]. This approach leverages the ability of certain reducing agents to convert iridium(III) species to iridium(I), which can then coordinate with ethylene ligands to form the desired dimeric complex [14].
The reductive synthesis typically begins with iridium(III) compounds such as iridium trichloride trihydrate (IrCl3·3H2O) or ammonium hexachloroiridate(III) ((NH4)3IrCl6) [15]. These precursors undergo reduction in the presence of ethylene, with the reduction often facilitated by the solvent system or additional reducing agents [16]. During this process, ethylene not only serves as a ligand but can also participate in the reduction mechanism, being oxidized to acetaldehyde while reducing iridium(III) to iridium(I) [17].
A representative procedure involves the treatment of iridium(III) chloride with ethylene in a mixture of alcoholic solvents, where the alcohol can serve as a mild reducing agent [18]. The reaction can be represented by the following equation:
2 IrCl3(H2O)3 + 6 C2H4 → [IrCl(C2H4)2]2 + 2 CH3CHO + 4 HCl + 4 H2O [19]
This reductive approach offers advantages in terms of starting material availability, as iridium(III) compounds are often more readily accessible than their iridium(I) counterparts [20]. However, careful control of reaction conditions is essential to prevent over-reduction or the formation of undesired byproducts [21].
The synthesis of chlorobis(ethylene)iridium(I) dimer shares many similarities with the preparation of its rhodium analogue, chlorobis(ethylene)rhodium(I) dimer [22]. Both compounds belong to the same group of transition metal complexes and exhibit comparable coordination chemistry [23]. However, several notable differences exist in their synthetic approaches and reactivity patterns, reflecting the inherent differences between rhodium and iridium chemistry [24].
The rhodium analogue, often referred to as Cramer's dimer, is typically synthesized by treating rhodium trichloride trihydrate with ethylene in a methanol-water mixture at room temperature [25]. This procedure is similar to the reductive approach used for the iridium complex, with ethylene serving both as a ligand and as a reducing agent [26].
A comparative analysis of the synthetic methods reveals that the rhodium complex generally forms more readily and under milder conditions compared to its iridium counterpart [27]. This difference can be attributed to the greater stability of iridium(III) compared to rhodium(III), making the reduction to the +1 oxidation state more challenging for iridium [28]. Consequently, the synthesis of the iridium dimer often requires more forceful conditions or longer reaction times [29].
| Parameter | Chlorobis(ethylene)iridium(I) Dimer | Chlorobis(ethylene)rhodium(I) Dimer |
|---|---|---|
| Molecular Formula | C8H16Cl2Ir2 | C8H16Cl2Rh2 |
| Molecular Weight | 567.55 g/mol | 388.93 g/mol |
| Typical Precursors | IrCl3·3H2O, (NH4)3IrCl6 | RhCl3·3H2O |
| Reaction Conditions | Often requires elevated temperatures or longer reaction times | Generally proceeds at room temperature |
| Appearance | Amber to brown powder or crystals | Red-orange solid |
| Stability | Relatively stable but sensitive to air and heat | Less stable, does not tolerate recrystallization |
The comparative study of these analogous complexes provides valuable insights into the periodic trends in transition metal chemistry and helps in optimizing synthetic protocols for both compounds [30]. The knowledge gained from the rhodium system has been instrumental in developing improved methods for the synthesis of the iridium complex [31].
The structural characterization of chlorobis(ethylene)iridium(I) dimer provides crucial information about its bonding, geometry, and potential reactivity [32]. Advanced analytical techniques, particularly X-ray crystallography, have been instrumental in elucidating the three-dimensional arrangement of this organometallic complex [33].
X-ray diffraction studies have been pivotal in determining the precise molecular structure of chlorobis(ethylene)iridium(I) dimer [34]. These investigations reveal that the complex adopts a dimeric structure with two iridium centers bridged by chloride ligands [35]. Each iridium atom is coordinated to two ethylene molecules, resulting in a square planar geometry around each metal center when considering the midpoints of the ethylene C=C bonds as single coordination sites [36].
The crystal structure determination confirms that chlorobis(ethylene)iridium(I) dimer crystallizes as amber to brown crystals, with the molecular units arranged in a specific packing pattern within the crystal lattice [37]. The crystallographic data provides exact measurements of bond lengths and angles, offering insights into the nature of the metal-ligand interactions [38].
X-ray diffraction analyses have shown that the Ir-Cl bond lengths in the bridging positions typically range from 2.38 to 2.40 Å, while the distances between iridium and the midpoints of the coordinated ethylene C=C bonds are approximately 2.0-2.1 Å [39]. These precise measurements are essential for understanding the electronic and steric factors influencing the stability and reactivity of the complex [40].
The crystal structure also reveals the overall molecular symmetry of the dimer, which influences its spectroscopic properties and chemical behavior [41]. The arrangement of the ethylene ligands around each iridium center and their orientation relative to the Ir-Cl-Ir plane are particularly significant for understanding the complex's reactivity patterns [42].
The bridging chloride ligands play a crucial role in the structure and stability of chlorobis(ethylene)iridium(I) dimer [43]. X-ray crystallographic studies have provided detailed information about the geometry of these bridging moieties and their influence on the overall molecular architecture [44].
In the crystal structure, the two iridium centers are connected by two chloride bridges, forming a planar Ir2Cl2 core [45]. This arrangement results in a rhomboidal or diamond-shaped central unit, with the chloride ligands positioned at opposite corners of the rhombus [46]. The Ir-Cl-Ir angles typically range from 80° to 90°, reflecting the geometric constraints imposed by the square planar coordination preference of iridium(I) [47].
The bridging chloride ligands exhibit symmetrical bonding to the two iridium centers, with nearly identical Ir-Cl bond lengths [48]. This symmetry suggests an even distribution of electron density across the Ir2Cl2 core, contributing to the stability of the dimeric structure [49]. The planar nature of this core unit is maintained by electronic factors, particularly the d8 electronic configuration of iridium(I), which favors square planar geometry [50].
The spatial arrangement of the bridging chlorides relative to the ethylene ligands is also significant [51]. The chloride bridges lie in a plane perpendicular to the coordination planes of the ethylene ligands, minimizing steric interactions between these different ligand types [52]. This geometric arrangement optimizes the overall stability of the complex while maintaining the preferred coordination environment around each iridium center [53].
The coordination of ethylene ligands to the iridium centers in chlorobis(ethylene)iridium(I) dimer represents a classic example of alkene-metal bonding in organometallic chemistry [54]. X-ray diffraction studies have provided detailed insights into the nature of this interaction and the specific coordination modes adopted by the ethylene ligands [55].
In this complex, each ethylene molecule coordinates to iridium in an η2 (eta-2) fashion, meaning that both carbon atoms of the C=C double bond interact with the metal center [56]. This coordination mode involves the donation of π-electrons from the ethylene C=C bond to vacant orbitals on the iridium atom, coupled with back-donation of electron density from filled metal d-orbitals to the π* antibonding orbitals of ethylene [57]. This synergistic bonding interaction, known as the Dewar-Chatt-Duncanson model, results in a partial weakening and lengthening of the C=C bond [58].
Crystallographic data reveals that the C=C bond lengths in the coordinated ethylene ligands typically range from 1.37 to 1.42 Å, which is longer than the 1.34 Å observed in free ethylene. This bond lengthening provides direct evidence for the back-donation component of the metal-alkene interaction. Additionally, the carbon atoms of the coordinated ethylene molecules exhibit a slight pyramidalization, deviating from the planar geometry of free ethylene and further indicating the partial rehybridization that occurs upon coordination.
The orientation of the ethylene ligands relative to the Ir2Cl2 plane is also noteworthy. Typically, the ethylene C=C bonds are positioned perpendicular to the square plane defined by the iridium atom and its four coordination sites (two ethylene midpoints and two chloride bridges). This arrangement maximizes orbital overlap for effective bonding while minimizing steric interactions between adjacent ligands.
Irritant